Product packaging for Fmoc-Trp-OPfp(Cat. No.:CAS No. 86069-87-6)

Fmoc-Trp-OPfp

Cat. No.: B557248
CAS No.: 86069-87-6
M. Wt: 592.5 g/mol
InChI Key: KLPGTAYCHANVFY-DEOSSOPVSA-N
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Description

Evolution and Significance of Fmoc Solid-Phase Peptide Synthesis (SPPS)

The journey of peptide synthesis has seen a significant shift from classical solution-phase methods to the more efficient solid-phase techniques. creative-peptides.com The advent of SPPS, pioneered by R.B. Merrifield, laid the foundation for modern peptide chemistry by anchoring the growing peptide chain to an insoluble resin support, thereby simplifying the purification process. peptide.com

The introduction of the Fmoc protecting group by Carpino and Han in 1970 marked a pivotal moment in the evolution of SPPS. peptide.com The Fmoc/tBu (tert-butyl) strategy gained widespread adoption due to its milder reaction conditions compared to the previously dominant Boc (tert-butyloxycarbonyl) chemistry. creative-peptides.comamericanpeptidesociety.org The Boc method relies on acidic conditions for the removal of the protecting group, which can lead to side reactions and degradation of sensitive peptide sequences. americanpeptidesociety.org In contrast, the Fmoc group is labile to basic conditions, typically using piperidine (B6355638), offering a gentler deprotection process that preserves the integrity of the peptide chain and acid-sensitive side-chain protecting groups. creative-peptides.comamericanpeptidesociety.org This fundamental difference propelled Fmoc SPPS to the forefront of peptide synthesis. altabioscience.comnih.gov

A key principle underpinning the success of Fmoc SPPS is the concept of orthogonality in protecting group strategies. peptide.com Orthogonality refers to the use of multiple classes of protecting groups that can be selectively removed under different chemical conditions without affecting each other. peptide.comiris-biotech.de

In the context of Fmoc SPPS, the α-amino group of the incoming amino acid is temporarily protected by the base-labile Fmoc group. peptide.com Concurrently, reactive side chains of amino acids are protected by acid-labile groups, most commonly based on the tert-butyl (tBu) or trityl (Trt) moieties. peptide.com This orthogonal scheme is crucial for the stepwise elongation of the peptide chain. The Fmoc group is removed at each cycle to allow for the coupling of the next amino acid, while the side-chain protecting groups remain intact until the final step of the synthesis, where they are cleaved using a strong acid like trifluoroacetic acid (TFA). peptide.comiris-biotech.de This ensures the specific and controlled formation of the desired peptide sequence.

The widespread adoption of Fmoc chemistry in both academic and industrial settings can be attributed to several distinct advantages:

Milder Deprotection Conditions: The use of a mild base for Fmoc group removal minimizes side reactions and is compatible with a wider range of sensitive and modified amino acids, such as those with post-translational modifications like phosphorylation and glycosylation. altabioscience.comnih.gov

Ease of Automation: The reaction conditions of Fmoc SPPS are well-suited for automation, enabling the rapid and efficient synthesis of long and complex peptides. americanpeptidesociety.orgaltabioscience.com The strong UV absorbance of the fluorenyl group released during deprotection also allows for real-time monitoring of the reaction progress. altabioscience.comnih.gov

Versatility: The compatibility of Fmoc chemistry with a diverse array of side-chain protecting groups makes it a versatile tool for the synthesis of a wide variety of peptides, including those with complex structures. nbinno.com

Role of Active Esters in Peptide Bond Formation

The formation of the amide bond, the fundamental linkage in peptides, requires the activation of the carboxylic acid group of one amino acid to facilitate its reaction with the amino group of another. bachem.com Active esters have proven to be highly effective intermediates for this purpose. rsc.org

Peptide bond formation is a thermodynamically unfavorable process that necessitates the "activation" of the carboxyl group. wikipedia.orglibretexts.org This is achieved by converting the carboxylic acid into a more reactive species that is susceptible to nucleophilic attack by the amino group. bachem.com The goal of activation is to create a good leaving group attached to the carbonyl carbon, thereby facilitating the acylation reaction. iris-biotech.de

Various methods have been developed for amino acid activation, including the use of carbodiimides, phosphonium (B103445) salts, and uronium salts. bachem.comresearchgate.net However, a significant challenge in peptide synthesis is the risk of racemization, the loss of stereochemical integrity at the α-carbon of the activated amino acid. rsc.orgrsc.org Active esters, with their well-defined structures and moderate reactivity, play a crucial role in suppressing this unwanted side reaction. rsc.orgrsc.org

Among the various types of active esters, pentafluorophenyl (Pfp) esters have gained significant prominence in peptide synthesis. oup.com The highly electron-withdrawing nature of the pentafluorophenyl group makes the corresponding ester highly reactive towards nucleophiles, allowing for efficient peptide bond formation under mild conditions. nih.gov

The application of preformed Fmoc-amino acid pentafluorophenyl esters in SPPS was first demonstrated by Atherton and Sheppard in 1985. nih.gov They successfully synthesized a decapeptide with high purity, showcasing the utility of this approach. nih.gov Subsequent work focused on optimizing the reaction conditions for the use of Fmoc-amino acid Pfp esters on a solid support. nih.gov Pfp esters are stable, crystalline solids that can be prepared in advance and stored, making them convenient reagents for both manual and automated peptide synthesis. bachem.comchempep.com Their use, often in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt), leads to efficient acylation and is generally considered to be free from major side reactions. oup.com

Specific Context of Tryptophan Residues in Peptide Synthesis

Tryptophan (Trp), with its indole (B1671886) side chain, presents unique challenges in peptide synthesis. The indole ring is susceptible to modification under both acidic and oxidative conditions, which can occur during repetitive deprotection and cleavage steps. sciencedaily.com The development of methods for the selective modification of tryptophan is an active area of research, as its presence is often critical for the biological activity of peptides and proteins. nih.gov

To mitigate side reactions, the indole nitrogen of tryptophan is often protected. A common protecting group used in Fmoc SPPS is the acid-labile tert-butyloxycarbonyl (Boc) group. advancedchemtech.com The use of Fmoc-Trp(Boc)-OH is particularly recommended for the synthesis of peptides that also contain arginine, as it minimizes side reactions between the two residues. advancedchemtech.com The pre-activated form, Fmoc-Trp(Boc)-OPfp, offers a convenient and efficient building block for incorporating this protected tryptophan residue into a growing peptide chain. sigmaaldrich.comlookchem.com

Challenges Associated with Tryptophan Integration in Synthetic Peptides

The incorporation of tryptophan (Trp) into synthetic peptides presents a unique set of challenges. The indole side chain of tryptophan is susceptible to oxidation and modification by electrophilic species, particularly under the acidic conditions required for the final cleavage of the peptide from the resin. nih.govsigmaaldrich.com During this cleavage step, carbocations are generated from the cleavage of side-chain protecting groups (e.g., from arginine, Arg) and the resin linker. nih.govsigmaaldrich.com These reactive species can alkylate the electron-rich indole ring of tryptophan, leading to undesired side products and a decrease in the yield of the target peptide. nih.gov

Another significant side reaction involves the transfer of sulfonyl-based protecting groups, such as 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf), from arginine residues to the tryptophan indole ring during acidolytic cleavage. peptide.com The extent of this modification can depend on the proximity of the arginine and tryptophan residues within the peptide sequence. peptide.com These challenges necessitate strategies to protect the tryptophan side chain during synthesis and cleavage to ensure the integrity of the final peptide product.

Rationale for Utilizing Protected Tryptophan Derivatives like Fmoc-Trp-OPfp

To overcome the challenges associated with tryptophan integration, the use of protected tryptophan derivatives is a common and effective strategy. Protecting the indole nitrogen of tryptophan can significantly reduce its susceptibility to oxidation and alkylation during peptide synthesis and cleavage. nih.govsigmaaldrich.com One widely used approach is the incorporation of a tert-butyloxycarbonyl (Boc) group on the indole nitrogen, yielding Fmoc-Trp(Boc)-OH. sigmaaldrich.com This derivative has been shown to effectively suppress side reactions during cleavage. sigmaaldrich.com

The use of this compound combines the advantages of both the Fmoc protecting group strategy and the active ester coupling method. As a pre-activated pentafluorophenyl ester, this compound offers several benefits:

High Reactivity and Efficiency : OPfp esters are highly reactive acylating agents, leading to rapid and efficient coupling reactions. This can be particularly advantageous for sterically hindered couplings. bachem.com

Reduced Risk of Racemization : The use of pre-formed and purified active esters like this compound minimizes the risk of racemization at the α-carbon of the amino acid, which can sometimes occur with in-situ activation methods. bachem.com

Convenience in Automated Synthesis : Being stable, isolatable compounds, Fmoc-amino acid-OPfp esters are well-suited for use in automated peptide synthesizers, simplifying the synthesis workflow. bachem.comchempep.com

By employing this compound, peptide chemists can efficiently incorporate tryptophan with a reduced likelihood of common side reactions associated with this sensitive amino acid. While this compound itself does not have a protected indole side chain, its use as a highly reactive monomer can drive coupling reactions to completion quickly, minimizing the exposure of the tryptophan residue to potentially harmful conditions during the synthesis cycles. For peptides where tryptophan modification during the final cleavage is a major concern, the combination of a protected indole (like the Boc group) with an active ester would provide an even more robust solution.

Data Tables

Table 1: Chemical Properties of this compound

PropertyValue
Chemical Name N-alpha-Fmoc-L-tryptophan pentafluorophenyl ester
CAS Number 86069-87-6
Molecular Formula C₃₂H₂₁F₅N₂O₄
Molecular Weight 592.5 g/mol

The data in this table is compiled from publicly available chemical databases. nih.govpeptide.com

Table 2: Overview of Challenges and Solutions in Tryptophan Integration

ChallengeDescriptionSolution
Indole Alkylation The electron-rich indole side chain of tryptophan is susceptible to alkylation by carbocations generated during acidolytic cleavage. nih.govsigmaaldrich.comUse of scavengers in the cleavage cocktail and/or protection of the indole nitrogen (e.g., with a Boc group). sigmaaldrich.com
Oxidation The tryptophan side chain can be oxidized during synthesis and handling.Minimizing exposure to oxidative conditions and use of antioxidants.
Protecting Group Transfer Sulfonyl-based protecting groups from arginine can migrate to the tryptophan indole during cleavage. peptide.comIndole protection (e.g., Fmoc-Trp(Boc)-OH) is the most effective method to prevent this side reaction. peptide.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H21F5N2O4 B557248 Fmoc-Trp-OPfp CAS No. 86069-87-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H21F5N2O4/c33-25-26(34)28(36)30(29(37)27(25)35)43-31(40)24(13-16-14-38-23-12-6-5-7-17(16)23)39-32(41)42-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-12,14,22,24,38H,13,15H2,(H,39,41)/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLPGTAYCHANVFY-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)OC6=C(C(=C(C(=C6F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)OC6=C(C(=C(C(=C6F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H21F5N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00451533
Record name Fmoc-Trp-OPfp
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00451533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

592.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86069-87-6
Record name Fmoc-Trp-OPfp
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00451533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reaction Mechanisms and Mitigation of Side Reactions Involving Fmoc Trp Opfp

Fundamental Coupling Mechanism of Fmoc-Trp-OPfp in Peptide Elongation

The incorporation of this compound into a growing peptide chain follows a well-established mechanism characteristic of activated ester couplings in SPPS.

Nucleophilic Acyl Substitution by the Amino Group of the Growing Peptide Chain

This compound + H₂N-Peptide-Resin → Fmoc-Trp-NH-Peptide-Resin + HO-Pfp

Role of Pentafluorophenol (B44920) as a Leaving Group and its Implications

Pentafluorophenol (Pfp-OH) serves as an excellent leaving group in the formation of activated esters like this compound highfine.comrsc.orgrsc.org. The electron-withdrawing nature of the five fluorine atoms on the phenyl ring makes the pentafluorophenoxy group a good leaving group, enhancing the electrophilicity of the carbonyl carbon of the amino acid highfine.comnih.gov. This activation facilitates rapid amide bond formation under mild conditions, contributing to high coupling efficiency and minimizing racemization, a common side reaction in peptide synthesis bachem.comhighfine.compeptide2.comgoogle.com. The high reactivity of pentafluorophenyl esters compared to other activated esters, such as p-nitrophenyl esters, is well-documented, with kinetic studies showing significantly faster coupling rates highfine.com. This efficiency is crucial for achieving high yields and purity in solid-phase peptide synthesis nih.govpeptide2.com.

Analysis of Tryptophan-Specific Side Reactions during Fmoc SPPS

Tryptophan, with its indole (B1671886) ring, is particularly susceptible to side reactions during Fmoc SPPS, especially during the deprotection and cleavage steps, which often involve strong acids and reactive intermediates.

Indole Ring Alkylation and Sulfonation Prevention

The indole ring of tryptophan contains a nucleophilic nitrogen atom and electron-rich π-electron systems, making it prone to electrophilic attack.

Unprotected tryptophan residues can undergo alkylation and sulfonation of the indole ring, often due to reactive carbocations or sulfonyl groups generated during the cleavage process peptide.comiris-biotech.desigmaaldrich.comsigmaaldrich.comthermofisher.comnih.gov. Specifically, during acidolytic cleavage (e.g., with trifluoroacetic acid, TFA), protecting groups and linker fragments can generate highly reactive carbocations. These cations can alkylate the indole ring of tryptophan sigmaaldrich.comthermofisher.comnih.govresearchgate.net. Similarly, sulfonyl protecting groups, particularly those used for arginine (e.g., Pmc, Pbf), can migrate to the indole nitrogen of tryptophan during TFA cleavage peptide.comiris-biotech.desigmaaldrich.com.

To circumvent these issues, the N-in-Boc (tert-butyloxycarbonyl) protected tryptophan derivative, Fmoc-Trp(Boc)-OPfp, is widely employed peptide.com. The Boc group on the indole nitrogen effectively shields it from electrophilic attack, thereby preventing alkylation and sulfonation peptide.comsigmaaldrich.compeptide.com. This protection strategy significantly improves the purity of synthetic peptides containing tryptophan, especially when coupled with arginine residues peptide.compeptide.com. The Boc group is acid-labile and is removed during the final TFA cleavage, regenerating the free indole ring without undergoing side reactions peptide.com.

The final cleavage step, typically performed with trifluoroacetic acid (TFA), is critical for removing side-chain protecting groups and cleaving the peptide from the resin sigmaaldrich.comthermofisher.comchempep.com. During this process, reactive cationic species are generated from the cleavage of protecting groups and linkers sigmaaldrich.comthermofisher.comchempep.com. These cations can react with nucleophilic amino acid side chains, such as those in tryptophan, methionine, cysteine, and tyrosine sigmaaldrich.comthermofisher.com.

To mitigate these side reactions, scavenger cocktails are added to the TFA cleavage mixture embrapa.brsigmaaldrich.comsigmaaldrich.comthermofisher.comchempep.comsigmaaldrich.com. These scavengers are nucleophilic reagents that preferentially react with and quench the reactive cations, thereby protecting the sensitive amino acid residues sigmaaldrich.comsigmaaldrich.comthermofisher.com. Common scavengers include:

Triisopropylsilane (TIS): Effective for scavenging tert-butyl cations and trityl cations, and also helps prevent acid-catalyzed oxidation of tryptophan sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com.

Ethanedithiol (EDT): A potent scavenger for carbocations and also aids in the removal of trityl groups and prevents oxidation of tryptophan sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com.

Thioanisole (B89551): Used to scavenge carbocations and prevent methionine oxidation sigmaaldrich.comthermofisher.com.

Phenol: Acts as a scavenger for carbocations sigmaaldrich.com.

Water: While less potent than other scavengers, it can quench cations and is often included in cleavage cocktails sigmaaldrich.comthermofisher.comchempep.com.

A widely used universal cleavage cocktail is "Reagent K," which typically contains TFA, water, phenol, thioanisole, and EDT in specific ratios sigmaaldrich.com. However, with the advent of more robust protecting group strategies, such as Fmoc-Trp(Boc), simpler cleavage mixtures like TFA/TIS/water (95:2.5:2.5) may suffice for many sequences sigmaaldrich.comsigmaaldrich.com. The choice of scavenger cocktail depends on the specific amino acid composition of the peptide and the nature of the protecting groups used sigmaaldrich.comthermofisher.com. For instance, peptides containing tryptophan and methionine often benefit from the inclusion of EDT or thioanisole to prevent oxidation and alkylation sigmaaldrich.comthermofisher.comsigmaaldrich.com.

Analytical and Spectroscopic Characterization Methods in Fmoc Trp Opfp Based Research

Monitoring of Coupling and Deprotection Steps

The success of solid-phase peptide synthesis (SPPS) hinges on the complete and efficient execution of two key repeating steps: the deprotection of the N-terminal Fmoc group and the subsequent coupling of the next Fmoc-protected amino acid. Incomplete reactions at either stage can lead to the formation of deletion or truncated peptide sequences, which can be challenging to separate from the desired product. Therefore, real-time or at-line monitoring of these steps is essential for optimizing reaction times and ensuring high-quality synthesis. iris-biotech.deijrps.com

The use of the fluorenylmethyloxycarbonyl (Fmoc) protecting group offers a distinct advantage for monitoring the deprotection step. The fluorenyl group itself possesses a strong ultraviolet (UV) absorbance. publish.csiro.au The deprotection is typically achieved by treating the resin-bound peptide with a solution of a secondary amine, most commonly 20% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). iris-biotech.demdpi.com This treatment cleaves the Fmoc group, which then reacts with piperidine to form a piperidine-dibenzofulvene adduct. iris-biotech.demdpi.com

This resulting adduct is a potent chromophore, and its concentration in the reaction solution can be quantified using UV-Vis spectrophotometry. iris-biotech.detec5usa.com The absorbance of the solution is measured at the wavelength of maximum absorption (λmax) of the piperidine-dibenzofulvene adduct, which is reported to be around 301 nm or 290 nm. iris-biotech.demdpi.comnih.gov According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the adduct, which in turn corresponds to the amount of Fmoc group cleaved from the peptide-resin. iris-biotech.de This method allows for the quantitative determination of the deprotection efficiency and can also be used to determine the initial loading capacity of the resin. iris-biotech.demdpi.com Automated peptide synthesizers often incorporate flow-through UV detectors to continuously monitor the Fmoc deprotection in real-time. iris-biotech.detec5usa.com

It is important to note that the molar extinction coefficient (ε) for the piperidine-dibenzofulvene adduct has been reported with some variability in the literature, which can affect the accuracy of quantification. nih.govresearchgate.net For instance, values for the molar absorption coefficient at 301.0 nm have been reported in the range of 7100 to 8100 L·mol⁻¹·cm⁻¹. nih.gov Some studies suggest that measuring the absorbance at a secondary peak, around 289.8 nm, might offer more precise and robust results due to reduced impact from wavelength inaccuracies of the spectrophotometer. nih.gov

Table 1: Spectrophotometric Data for Fmoc Deprotection Monitoring

Parameter Value Reference
Chromophore Piperidine-dibenzofulvene adduct iris-biotech.demdpi.com
Primary λmax ~301 nm iris-biotech.demdpi.comnih.gov
Secondary λmax ~290 nm / 289.8 nm nih.govnih.govsigmaaldrich.com
Molar Extinction Coefficient (ε) at ~301 nm 7100-8100 L·mol⁻¹·cm⁻¹ nih.gov
Molar Extinction Coefficient (ε) at ~290 nm ~5800 L·mol⁻¹·cm⁻¹ mdpi.comnih.gov

Following the Fmoc deprotection step, it is crucial to confirm the presence of a free N-terminal amino group before proceeding with the coupling of the next amino acid. Similarly, after the coupling reaction, it is necessary to verify that the free amino group has been consumed. Qualitative colorimetric tests are often employed for this purpose, providing a rapid visual assessment of the reaction's completeness. iris-biotech.deijrps.com

The bromophenol blue test is a simple and effective method for detecting the presence of free primary and secondary amino groups on the solid support. chempep.compeptide.com The test is based on an acid-base reaction where the indicator, bromophenol blue, binds to the basic free amino groups of the peptide-resin. ijrps.compeptide.com

To perform the test, a small sample of the resin beads is washed to remove any residual basic or acidic reagents. ijrps.compeptide.com A solution of bromophenol blue in a solvent like dimethylacetamide (DMA) or DMF is then added to the beads. chempep.comnih.gov The interpretation of the results is straightforward:

Blue beads: Indicate the presence of free amino groups, signifying a successful deprotection step or an incomplete coupling reaction. chempep.comnih.gov

Yellow or colorless beads: Indicate the absence of free amino groups, suggesting a complete coupling reaction. chempep.comnih.govpeptide.com

The bromophenol blue test is particularly useful as it provides a positive result for secondary amines, such as the N-terminus of proline, for which the more common Kaiser test is less reliable. ijrps.compeptide.com While the Kaiser test is highly sensitive for primary amines, it can give false positives and is not suitable for N-methyl amino acids. ijrps.compeptide.comsemanticscholar.org The bromophenol blue test, along with others like the 2,4,6-trinitrobenzenesulfonic acid (TNBS) test, serves as a valuable and often complementary tool for monitoring the progress of solid-phase peptide synthesis. ijrps.compeptide.com

Table 2: Interpretation of Bromophenol Blue Test Results

Bead Color Interpretation Stage of Synthesis
Blue / Blue-Green Positive for free amino groups Successful deprotection or incomplete coupling chempep.compeptide.com

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for assessing the purity of synthetic peptides. stanford.edumtoz-biolabs.com It allows for the separation of the target peptide from impurities such as deletion sequences, truncated peptides, and by-products from side-chain protecting group cleavage. ijrps.commdpi.com

Reversed-phase HPLC (RP-HPLC) is the most common mode of HPLC used for peptide analysis. mtoz-biolabs.comrenyi.hu In RP-HPLC, the stationary phase is non-polar (hydrophobic), typically consisting of silica (B1680970) particles chemically bonded with alkyl chains, such as C18. mtoz-biolabs.comcreative-proteomics.com The mobile phase is a polar solvent system, usually a mixture of water and an organic solvent like acetonitrile (B52724), containing an ion-pairing agent such as trifluoroacetic acid (TFA). renyi.huscielo.org.mx

Peptides are separated based on their hydrophobicity. mtoz-biolabs.commdpi.com More hydrophobic peptides have a stronger interaction with the non-polar stationary phase and thus have a longer retention time. The elution of the peptides is achieved by gradually increasing the concentration of the organic solvent in the mobile phase (a gradient elution). renyi.hu Peptides containing tryptophan, such as those synthesized using Fmoc-Trp-OPfp, are generally more hydrophobic and can be well-retained and separated using standard C18 columns. waters.com

The purity of the peptide is determined by integrating the peak area of the target peptide in the chromatogram and expressing it as a percentage of the total peak area. creative-proteomics.com Detection is typically performed using a UV detector at wavelengths where the peptide bond absorbs, such as 210-220 nm. tec5usa.comcreative-proteomics.com For peptides containing aromatic amino acids like tryptophan, detection at 280 nm is also highly effective due to the absorbance of the indole (B1671886) side chain. renyi.hucreative-proteomics.com

Table 3: Typical RP-HPLC Parameters for Peptide Purity Analysis

Parameter Typical Value/Condition Reference
Stationary Phase C18 silica stanford.educreative-proteomics.com
Mobile Phase A 0.1% TFA in Water renyi.huscielo.org.mx
Mobile Phase B 0.1% TFA in Acetonitrile renyi.huscielo.org.mx
Elution Linear gradient of Mobile Phase B stanford.edurenyi.hu
Detection Wavelength 210-220 nm (peptide bond), 280 nm (tryptophan) renyi.hucreative-proteomics.com

The enantiomeric purity of the starting amino acid building blocks is critical for the synthesis of biologically active peptides. The use of even small amounts of the incorrect enantiomer can lead to the formation of diastereomeric peptide impurities that are often difficult to separate and can have significantly different biological activities. For peptides intended for therapeutic use, ensuring high enantiomeric purity (often >99.8% enantiomeric excess) is a regulatory requirement. phenomenex.com

Chiral HPLC is a powerful technique for determining the enantiomeric purity of protected amino acids like Fmoc-Trp(Boc)-OH. phenomenex.comsigmaaldrich.com This method utilizes a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers, leading to different retention times and thus their separation. phenomenex.comresearchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven to be highly effective for the enantioseparation of a wide range of N-Fmoc protected amino acids. phenomenex.comchinacloudapi.cn

The separation is typically performed under reversed-phase conditions, using a mobile phase of acetonitrile and water with an acidic additive like TFA. phenomenex.comwindows.net The D- and L-enantiomers of Fmoc-Trp(Boc)-OH can be baseline resolved, allowing for accurate quantification of the enantiomeric excess. phenomenex.com

Table 4: Chiral HPLC for Enantiomeric Purity of Fmoc-Amino Acids

Parameter Description Reference
Technique Chiral High-Performance Liquid Chromatography phenomenex.comsigmaaldrich.com
Stationary Phase Polysaccharide-based Chiral Stationary Phases (e.g., Lux Cellulose-2) phenomenex.comresearchgate.net
Mobile Phase Acetonitrile/Water with acidic additive (e.g., 0.1% TFA) phenomenex.comwindows.net
Application Determination of enantiomeric excess of Fmoc-protected amino acids phenomenex.com

Mass Spectrometry (MS) for Identity Confirmation

Mass spectrometry (MS) is an essential tool for the characterization of synthetic peptides, providing a rapid and accurate determination of the molecular weight of the target peptide. pacific.edumpg.de This confirms that the correct sequence of amino acids has been assembled and that all protecting groups have been successfully removed. thermofisher.com It is routinely used to analyze both the crude peptide after cleavage from the resin and the final purified product. stanford.edunih.gov

Two of the most common ionization techniques used for peptide analysis are Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI). thermofisher.comnih.gov

MALDI-TOF MS: In this technique, the peptide sample is co-crystallized with a UV-absorbing matrix. A pulsed laser desorbs and ionizes the matrix and the peptide, and the ions are accelerated into a time-of-flight (TOF) analyzer. thermofisher.comrsc.org The mass-to-charge ratio (m/z) is determined by the time it takes for the ion to reach the detector. MALDI-TOF is known for its high sensitivity and tolerance to salts, making it well-suited for the analysis of crude peptide mixtures and for identifying peptides containing specific residues like tryptophan. thermofisher.comrsc.orgnih.gov

ESI-MS: In ESI, a solution of the peptide is passed through a heated capillary at a high potential, generating a fine spray of charged droplets. As the solvent evaporates, multiply charged ions of the peptide are formed and enter the mass analyzer. nih.govnih.gov ESI is particularly powerful because it can be directly coupled with HPLC (LC-MS), allowing for the mass analysis of each peak as it elutes from the column. nih.gov This provides both purity information (from the HPLC trace) and identity confirmation (from the mass spectrum) in a single experiment. nih.gov For peptides synthesized with this compound, ESI-MS can readily confirm the incorporation of the tryptophan residue into the final peptide sequence. uni-heidelberg.de

Both MALDI and ESI can be coupled with tandem mass spectrometry (MS/MS), where ions of the parent peptide are fragmented to provide sequence information, further confirming the peptide's identity. nih.govacs.org

Table 5: Mass Spectrometry Techniques for Peptide Identity Confirmation

Technique Ionization Method Key Features Application for this compound Research Reference
MALDI-TOF MS Matrix-Assisted Laser Desorption/Ionization High sensitivity, salt tolerance, primarily produces singly charged ions. Rapid MW confirmation of crude and purified Trp-containing peptides. thermofisher.comrsc.org
ESI-MS Electrospray Ionization Easily coupled to HPLC (LC-MS), produces multiply charged ions. Purity and identity confirmation in a single run. nih.govnih.gov

Advanced Spectroscopic Techniques for Structural Elucidation of Peptides Incorporating Tryptophan

While mass spectrometry provides information on the primary structure of peptides, other spectroscopic techniques are necessary to determine their three-dimensional conformation in solution.

¹H NMR chemical shifts, particularly of the amide protons and alpha-protons, are sensitive to the secondary structure of the peptide. researchgate.netnih.gov Downfield shifts of the alpha-proton signals can be indicative of a β-sheet conformation. nih.gov The chemical shifts of the tryptophan side-chain protons can also provide information about its environment and interactions. researchgate.netillinois.edu For example, upfield shifts of side-chain protons can indicate proximity to aromatic rings due to ring current effects. nih.gov

Two-dimensional NMR experiments, such as COSY, TOCSY, and NOESY, are used to assign all the proton resonances and to determine through-bond and through-space connectivities, respectively. The Nuclear Overhauser Effect (NOE) data is particularly crucial as it provides distance restraints between protons that are close in space, which are then used to calculate the three-dimensional structure of the peptide. nih.gov

Table 3: Representative ¹H NMR Chemical Shifts (ppm) for a Tryptophan Residue in a Peptide

ProtonUnfolded (ppm)Folded (β-hairpin) (ppm)
HN8.258.50
4.705.17
Hβ13.252.95
Hβ23.353.27

This table presents a compilation of typical chemical shift values from literature for illustrative purposes. researchgate.net

Circular Dichroism (CD) spectroscopy is a widely used technique for the rapid determination of the secondary structure of peptides in solution. creative-proteomics.comportlandpress.com It measures the differential absorption of left and right circularly polarized light by a chiral molecule. portlandpress.com Different secondary structure elements, such as α-helices, β-sheets, and random coils, have distinct CD spectra in the far-UV region (typically 190-250 nm). creative-proteomics.com

For tryptophan-containing peptides, the analysis of CD spectra can be complex due to the contribution of the tryptophan side chain to the spectrum, particularly around 225 nm. mdpi.comnih.gov This can sometimes mask the signals from the peptide backbone, making the determination of secondary structure challenging. mdpi.comnih.gov However, the CD signal of tryptophan can also be a useful probe of its local environment. beilstein-journals.org

Table 4: Characteristic Far-UV CD Minima for Different Peptide Secondary Structures

Secondary StructureWavelength of Minimum Ellipticity (nm)
α-Helix~222 and ~208
β-Sheet~218
Random Coil~200
Tryptophan side-chain contribution~225-230

This table provides a general summary of characteristic CD spectral features. creative-proteomics.commdpi.combeilstein-journals.org

Applications and Advanced Research Directions of Fmoc Trp Opfp in Chemical Biology

Synthesis of Complex Peptides and Peptidomimetics

The primary application of Fmoc-Trp-OPfp is in the synthesis of peptides, where it serves as the donor for tryptophan residues. guidechem.com Its high reactivity is particularly advantageous for overcoming challenges associated with sterically hindered couplings or aggregation-prone sequences, ensuring high-yield synthesis of complex peptide targets.

Post-translational modifications (PTMs) are critical for the biological function of most proteins. The chemical synthesis of peptides bearing PTMs is a vital tool for studying their effects on protein structure and function. The Fmoc/tBu SPPS strategy is the dominant method for these syntheses, and activated esters like this compound play a key role in the stepwise assembly of the peptide backbone. wikipedia.orgmdpi.com

The synthesis of glycopeptides, which contain covalently attached carbohydrate moieties, is essential for research in immunology and cell biology. The standard approach involves the use of pre-formed glycosylated amino acid building blocks in an Fmoc-SPPS workflow. nih.gov Research has demonstrated the successful synthesis of complex mucin glycopeptides using Fmoc-protected and Pfp-activated serine (Ser) and threonine (Thr) residues, which are first glycosylated and then incorporated into the peptide chain. nih.govacs.org

In this context, this compound is not used to create the glycosidic linkage itself, but to incorporate tryptophan residues at specific positions within the glycopeptide sequence. The high reactivity of the Pfp ester ensures efficient coupling to the growing peptide chain, which may already contain a bulky, acid-sensitive glycosylated residue, without requiring harsh conditions that could damage the carbohydrate moiety. nih.govnih.gov

Table 1: Role of Fmoc-AA-OPfp Esters in Glycopeptide Synthesis
ComponentFunction in SynthesisExample Research ApplicationCitation
Fmoc-Ser(Glycan)-OPfp / Fmoc-Thr(Glycan)-OPfpProvides the pre-glycosylated amino acid building block with an activated carboxyl group for direct use in SPPS.Assembly of multiply glycosylated mucin peptides with Tn and T antigenic structures. nih.gov
This compoundIncorporates a tryptophan residue into the peptide backbone at a non-glycosylated position.Used sequentially with glycosylated building blocks to complete the full peptide sequence. guidechem.com
Solid Support (e.g., PEGA resin)Provides the solid-phase anchor for the growing peptide chain.Synthesis of MUC1 glycopeptide libraries to study lectin binding. acs.org

Peptide phosphorylation is a key PTM that regulates numerous cellular signaling pathways. qyaobio.com The chemical synthesis of phosphopeptides is predominantly achieved using Fmoc-SPPS, either by incorporating pre-formed protected phosphoamino acid building blocks or by a "global" phosphorylation of the assembled peptide on the resin. nih.govresearchgate.net The building block approach is often preferred as it guarantees site-specific phosphorylation.

In this method, derivatives like Fmoc-Ser(PO(OBzl)OH)-OH, Fmoc-Thr(PO(OBzl)OH)-OH, or Fmoc-Tyr(PO(OBzl)OH)-OH are used. nih.gov In syntheses where an oxidation-sensitive tryptophan residue is required in the sequence, its placement relative to the phosphorylation site is a key strategic consideration. For instance, in a peptide containing both phosphotyrosine and tryptophan, the phosphotyrosine residue may be incorporated first, followed by the subsequent coupling of this compound to extend the chain. thieme-connect.de This strategy leverages the efficiency of the Pfp ester to add the tryptophan residue while protecting its indole (B1671886) side chain from potential damage during the phosphorylation steps.

Peptide libraries are powerful tools for drug discovery, epitope mapping, and studying protein-protein interactions. genscript.comamericanpharmaceuticalreview.com These libraries consist of large numbers of different peptide sequences that can be screened in a high-throughput manner. The synthesis of high-density peptide arrays on a solid support often relies on highly efficient and rapid coupling chemistries.

Fmoc-amino acid-OPfp esters are well-suited for this application due to their high reactivity, which facilitates the fast and repetitive coupling cycles needed for combinatorial synthesis. nih.gov Technologies have been developed that use methods analogous to laser printing to deliver toner particles containing Fmoc-amino acid-OPfp esters to specific locations on a surface, allowing for the creation of high-density peptide microarrays. nih.gov this compound is listed as a key reagent in such synthetic approaches, enabling the inclusion of tryptophan into diverse peptide libraries designed for screening and lead identification. chemimpex.comnih.gov

A major challenge in developing peptide-based therapeutics is their typically low in-vivo stability due to susceptibility to proteolytic degradation. The specificity of a peptide for its target is determined by its three-dimensional structure, which is dictated by its amino acid sequence. The incorporation of tryptophan, with its large, aromatic indole side chain, can have a profound impact on a peptide's conformational properties and its interaction with biological targets. chemimpex.com

This compound facilitates the precise, site-specific incorporation of tryptophan into peptide sequences. Furthermore, to enhance stability, non-standard amino acids or peptidomimetic structures are often introduced. The efficient coupling chemistry of this compound is beneficial in the synthesis of these modified peptides, which may feature unnatural backbones or side chains designed to resist enzymatic cleavage. chemimpex.com Using Boc-protected tryptophan derivatives like Fmoc-Trp(Boc)-OH, from which this compound can be prepared, is also a key strategy to prevent side reactions during synthesis, leading to purer final peptides with greater structural integrity. peptide.com Recent studies have also explored how the self-assembly properties of Fmoc-tryptophan can be harnessed to form nanostructures, a characteristic influenced by the indole ring that is critical for certain material and therapeutic applications. nih.gov

Incorporation of Post-Translational Modifications

Role in Drug Discovery and Development

This compound is a valuable reagent in the broader field of drug discovery and development. It serves as a fundamental building block for the synthesis of novel peptide-based drug candidates and therapeutic agents. guidechem.comchemimpex.com The ability to efficiently construct complex peptides allows researchers to explore new therapeutic modalities, including enzyme inhibitors and antimicrobial agents.

Research into bioactive peptides has shown that the inclusion of bulky and lipophilic amino acids, such as tryptophan, can enhance cytotoxic activity against bacterial or tumor cells. ru.nl Patents for novel antimicrobial compounds explicitly list this compound as a reagent used in the solid-phase synthesis of these potentially therapeutic peptides. ru.nl Its role extends from the initial synthesis of peptide libraries for high-throughput screening to the optimization of lead compounds where tryptophan's unique properties are harnessed to improve efficacy and bioavailability. americanpharmaceuticalreview.comchemimpex.com

Table 2: Research Findings on this compound and Related Derivatives in Drug Discovery
Research AreaKey Finding / ApplicationSignificanceCitation
Enzyme InhibitionFmoc-protected amino acids are used to build one-bead one-compound libraries for screening potential inhibitors of enzymes like prolyl oligopeptidase, linked to neuropsychiatric disorders.Facilitates high-throughput screening and discovery of novel peptide-based enzyme inhibitors.
Antimicrobial PeptidesThis compound is a listed reagent in the synthesis of bioactive peptides with enhanced cytotoxic activity against pathogens.Enables the creation of new classes of antibiotics by incorporating bulky, lipophilic residues like tryptophan. ru.nl
Oncology & ImmunologyFmoc-amino acid derivatives are crucial for synthesizing peptides with enhanced stability and bioavailability for potential use in oncology and immunology.Allows for the design of innovative peptide drugs with improved therapeutic efficacy. chemimpex.com
Drug DeliverySelf-assembly of Fmoc-Trp-OH (a precursor) can form nanoparticles, suggesting a role as a potential drug nanocarrier.Opens avenues for using peptide-based materials for controlled drug release and targeted delivery. nih.gov

Peptide-Based Therapeutics and Diagnostics

The activated amino acid this compound serves as a important building block in solid-phase peptide synthesis (SPPS), a cornerstone technique for producing peptides with therapeutic and diagnostic applications. chemimpex.comnih.gov The pentafluorophenyl (Pfp) ester is a highly reactive group that facilitates efficient coupling of the tryptophan residue to the growing peptide chain under mild conditions. This is particularly advantageous when synthesizing complex peptides or those containing sensitive amino acid residues. chemimpex.com

In the realm of therapeutics, this compound is utilized in the synthesis of a wide array of bioactive peptides, including those with antimicrobial, antiviral, and anti-cancer properties. ruixibiotech.com Tryptophan-rich peptides are known for their ability to interact with and disrupt cell membranes, a key mechanism in their antimicrobial and anticancer activities. chalmers.secambridge.org For instance, daptomycin, an FDA-approved cyclic lipopeptide antibiotic, contains a tryptophan residue and is effective against a range of pathogenic bacteria. iris-biotech.denih.gov The strategic incorporation of tryptophan, facilitated by reagents like this compound, is crucial for the development of novel peptide-based drugs. chemimpex.comcambridge.org

For diagnostics, peptides synthesized using this compound can be designed to bind to specific biomarkers associated with various diseases. The inherent fluorescence of the tryptophan residue can be exploited for developing diagnostic tools. Furthermore, these peptides can be conjugated with imaging agents or other reporter molecules to enhance their diagnostic utility. The synthesis of such diagnostic peptides relies on the efficient and reliable incorporation of tryptophan, a role well-fulfilled by this compound. nih.gov

Synthesis of Peptides for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and drug discovery, aiming to understand how the chemical structure of a compound influences its biological activity. bachem.com The synthesis of a series of peptide analogues with systematic modifications is a common approach in SAR studies. This compound is an invaluable tool in this process, allowing for the precise placement of a tryptophan residue within a peptide sequence. iris-biotech.de

By synthesizing a library of peptides where the position and number of tryptophan residues are varied, researchers can elucidate the role of this specific amino acid in the peptide's function. cambridge.orgmdpi.com Such studies have revealed that the position of tryptophan, rather than merely its presence, can be a critical determinant of antimicrobial activity. mdpi.com For example, SAR studies on the ComX pheromone from Bacillus subtilis showed that the modified tryptophan residue was essential for its biological activity, more so than the surrounding amino acid sequence. researchgate.net

The use of this compound and its derivatives, such as those with modified indole rings, allows for a deep exploration of the chemical space around the tryptophan residue. iris-biotech.de This enables the fine-tuning of a peptide's properties, such as its potency, selectivity, and stability. bachem.com The data gathered from these SAR studies are crucial for the rational design of more effective and safer peptide-based therapeutics. thieme-connect.de

Utilization in Material Science and Bioengineering

Synthesis of Peptide Hydrogelators

Peptide-based hydrogels are a class of soft biomaterials with high water content, biocompatibility, and biodegradability, making them attractive for various biomedical applications. nih.govmdpi.com The self-assembly of short peptides into three-dimensional networks is the basis for the formation of these hydrogels. nih.gov The N-terminal Fmoc group, with its aromatic nature, plays a significant role in promoting peptide self-assembly through π-π stacking interactions. nih.govnih.gov

This compound can be used to synthesize tryptophan-containing peptides that act as hydrogelators. The tryptophan residue, with its large hydrophobic indole side chain, can contribute to the non-covalent interactions, such as hydrophobic and aromatic interactions, that drive the self-assembly process. frontiersin.org The resulting hydrogels can be designed to be responsive to various stimuli, such as pH or temperature, allowing for the controlled release of encapsulated drugs or cells. mdpi.com

The synthesis of these peptide hydrogelators often involves standard solid-phase peptide synthesis (SPPS) techniques, where this compound can be readily incorporated into the peptide sequence. nih.gov The ability to precisely control the peptide sequence allows for the fine-tuning of the hydrogel's mechanical properties and biofunctionality. frontiersin.org

Peptide-Based Biomaterials

Beyond hydrogels, this compound is instrumental in the creation of a diverse range of peptide-based biomaterials. nih.gov These materials can be designed for applications such as tissue engineering, implant coatings, and drug delivery systems. The inclusion of tryptophan in these materials can confer specific bioactive properties. For instance, tryptophan-rich peptides can be immobilized on implant surfaces to provide antimicrobial properties, reducing the risk of device-associated infections. nih.gov

The synthesis of these biomaterials often involves the conjugation of peptides to other molecules or surfaces. The use of this compound in the synthesis of these peptides ensures the presence of a key functional residue. The versatility of peptide chemistry allows for the creation of complex, multifunctional biomaterials with tailored properties. nih.gov For example, peptides can be designed to promote cell adhesion and proliferation, guiding tissue regeneration in tissue engineering applications. nih.gov

Emerging Research Areas

Computational Chemistry and Theoretical Studies on Tryptophan-Containing Peptides

Computational chemistry and theoretical studies are increasingly being used to understand the structure, dynamics, and function of peptides. researchgate.netresearchgate.net These methods provide valuable insights that can guide the rational design of new peptides with desired properties. For tryptophan-containing peptides, computational studies can help to elucidate the role of the tryptophan residue in peptide self-assembly, membrane interactions, and receptor binding. aip.orgchemrxiv.org

Quantum chemical calculations can be used to predict the spectroscopic properties of tryptophan-containing peptides, such as their NMR chemical shifts and fluorescence spectra. researchgate.netresearchgate.net These predictions can be compared with experimental data to validate and refine the computational models. Molecular dynamics simulations can provide a detailed picture of the conformational landscape of these peptides and their interactions with other molecules, such as lipids in a cell membrane. frontiersin.org

Theoretical studies have shown that the conformational flexibility of tryptophan-rich peptides can significantly impact their properties. chemrxiv.org For example, the relative orientation of tryptophan residues can drastically affect the nonlinear optical properties of a peptide. chemrxiv.org Computational approaches are also being used to predict the antimicrobial activity of peptides and to understand their mode of action at a molecular level. mdpi.com These theoretical insights are crucial for accelerating the discovery and development of new peptide-based technologies.

Quantitative Analysis of Reaction Kinetics in this compound Coupling

The efficiency of peptide synthesis is critically dependent on the rate and completeness of the coupling reaction. The use of activated esters, such as the pentafluorophenyl (OPfp) ester of Fmoc-L-tryptophan (this compound), is a strategy employed to enhance the kinetics of amide bond formation. Quantitative analysis of the reaction kinetics in this compound coupling is essential for optimizing synthesis protocols and minimizing side reactions.

The high reactivity of pentafluorophenyl esters towards nucleophiles facilitates rapid coupling reactions under mild conditions. nih.govresearchgate.net This heightened reactivity is a key advantage in solid-phase peptide synthesis (SPPS), where efficient and timely completion of the coupling step is paramount. The use of pre-formed Fmoc-amino acid-OPfp esters, including this compound, is a widely adopted method in SPPS. nih.govnih.gov This approach prevents the direct contact of the growing peptide chain with the activating agent, which in turn reduces the likelihood of undesirable side reactions. nih.gov

Kinetic studies comparing various active esters have demonstrated the superior coupling speed of OPfp esters. These studies provide a quantitative measure of the enhanced reactivity.

Table 1: Relative Coupling Rates of Different Active Esters

Active EsterAbbreviationRelative Coupling Rate
Pentafluorophenyl EsterOPfp111
Pentachlorophenyl EsterOPcp3.4
p-Nitrophenyl EsterONp1
This table illustrates the significantly faster reaction kinetics of pentafluorophenyl esters compared to other common active esters, as supported by kinetic studies. highfine.com

The data clearly indicates that the pentafluorophenyl ester promotes a reaction rate over 30 times faster than the pentachlorophenyl ester and over 100 times faster than the p-nitrophenyl ester. highfine.com This rapid rate of reaction is advantageous as it helps to suppress potential side reactions that can occur during the coupling process. highfine.com

Furthermore, the reaction kinetics of this compound coupling can be significantly influenced by the addition of catalysts. The inclusion of 1-hydroxybenzotriazole (B26582) (HOBt) has been shown to facilitate the aminolysis of Fmoc-amino acid pentafluorophenyl esters, leading to efficient amide bond formation and resulting in crude peptides of high purity. nih.govnih.govcore.ac.uk A combination of HOBt and a tertiary base like N,N-Diisopropylethylamine (DIEA) can serve as an effective catalytic system and acid scavenger during the coupling reaction. core.ac.uk

The progress and completion of the coupling reaction in SPPS can be monitored quantitatively using various analytical techniques. Methods such as the ninhydrin (B49086) test or other colorimetric assays are employed to detect the presence of unreacted free amino groups on the solid support. dartmouth.edunih.govacs.org A negative test result indicates that the coupling reaction has proceeded to completion, signifying that the kinetics were favorable under the chosen conditions.

Stability Considerations in Fmoc Trp Opfp Mediated Peptide Synthesis

Stability of Tryptophan-Containing Peptides Synthesized Using Fmoc-Trp-OPfp

Impact of Protecting Group Strategies on Peptide Product Stability

However, the tryptophan residue itself presents specific challenges to peptide stability. The indole (B1671886) ring of tryptophan is susceptible to oxidation and alkylation by cationic species, particularly during the cleavage and deprotection steps common in SPPS peptide.comthermofisher.com. These modifications can lead to irreversible damage and a reduction in the purity and stability of the synthesized peptide. To mitigate these issues, appropriate side-chain protection for tryptophan is crucial. When using this compound, it is often employed in conjunction with protection of the indole nitrogen, typically with a tert-butyloxycarbonyl (Boc) group (e.g., Fmoc-Trp(Boc)-OPfp) uni-heidelberg.de. This strategy shields the indole nitrogen from electrophilic attack and oxidation, thereby enhancing the stability of the tryptophan residue throughout the synthesis and subsequent cleavage processes peptide.comgoogle.com. The selection of orthogonal protecting groups that are stable during Fmoc deprotection but readily removable during final cleavage is paramount for preserving peptide integrity.

Research on Peptide Stability Under Varied Storage and Environmental Conditions

Ensuring the long-term viability and integrity of synthesized peptides requires an understanding of their behavior under different storage and environmental conditions. This involves evaluating stability through various testing protocols.

Accelerated Stability Testing Protocols

While specific published protocols detailing accelerated stability testing directly focused on peptides synthesized using this compound are not extensively documented in the provided literature, the inherent stability of the pentafluorophenyl ester moiety offers a foundational advantage. PFP esters are recognized for their robust nature, demonstrating excellent stability to hydrolysis and generally leading to fewer side reactions compared to some other active ester derivatives rsc.orgrsc.org. Furthermore, this compound itself is noted to be stable under normal storage conditions and can be stored for extended periods without significant degradation dv-expert.orgguidechem.com. This reagent stability is critical, as it ensures that the activated amino acid derivative does not degrade before use, thereby contributing to a more consistent and stable synthesis outcome. The effectiveness of this compound in promoting efficient coupling, when paired with appropriate side-chain protection, indirectly supports the stability of the resulting peptide by minimizing the generation of impurities that could compromise long-term integrity.

Long-Term Stability Studies and Shelf-Life Determination

The long-term stability and shelf-life of a peptide are influenced by a multitude of factors, including its amino acid sequence, the presence of specific modifications, and the environmental conditions during storage (e.g., temperature, humidity, pH). For peptides synthesized using this compound, the stability of the PFP ester activation strategy itself is generally considered high rsc.orgrsc.org. The this compound reagent is reported to be stable under typical storage conditions, allowing for extended shelf-life for the reagent itself guidechem.com.

However, the primary determinants of the synthesized peptide's long-term stability are intrinsic to the peptide sequence and its post-synthesis handling. Challenges related to tryptophan's susceptibility to oxidation and alkylation, as previously mentioned, are primarily addressed through careful selection of side-chain protecting groups and optimized cleavage conditions peptide.comthermofisher.comgoogle.com. While direct long-term stability studies specifically isolating the effect of this compound on the final peptide's shelf-life are not detailed in the reviewed literature, the robust nature of the PFP ester suggests it is a reliable coupling agent that does not inherently introduce significant instability pathways into the peptide product. Instead, the focus for long-term peptide stability remains on mitigating known degradation routes for the peptide sequence itself, often through appropriate formulation and controlled storage environments.

Compound List:

this compound (Nα-(9-fluorenylmethoxycarbonyl)-L-tryptophan pentafluorophenyl ester)

Fmoc-Trp(Boc)-OPfp (Nα-(9-fluorenylmethoxycarbonyl)-N indole-Boc-L-tryptophan pentafluorophenyl ester)

NHS esters (N-Hydroxysuccinimide esters)

Boc (tert-butyloxycarbonyl)

PFP esters (Pentafluorophenyl esters)

Future Perspectives and Challenges in Fmoc Trp Opfp Research

Development of Novel Tryptophan Protecting Groups and Active Esters

While the Fmoc (9-fluorenylmethyloxycarbonyl) group and pentafluorophenyl (OPfp) active ester have been workhorses in solid-phase peptide synthesis (SPPS), research is actively pursuing novel alternatives to address specific challenges associated with tryptophan. Tryptophan's indole (B1671886) ring is susceptible to side reactions such as alkylation, oxidation, and protonation, particularly under acidic conditions often employed in peptide cleavage. Future developments aim to introduce protecting groups for the indole nitrogen or side chain that offer enhanced stability against these deleterious reactions, potentially through more robust acid-labile or base-labile chemistries, or orthogonal protection strategies.

Simultaneously, the development of new active esters is crucial. While OPfp esters provide good reactivity and generally low racemization, research is exploring ester chemistries that could offer faster coupling kinetics, improved solubility in a wider range of solvents, or even built-in mechanisms to suppress side reactions specific to tryptophan. For instance, novel active esters might be designed to be more sensitive to mild activation conditions or to possess electronic properties that favor rapid acylation of the peptide amine while minimizing epimerization at the alpha-carbon. Studies comparing the performance of various active esters in coupling challenging sequences, including those rich in tryptophan, are vital for identifying superior alternatives.

Optimization of Synthetic Methodologies for Enhanced Efficiency and Yield

A significant area of future research involves refining the synthetic methodologies for incorporating Fmoc-Trp-OPfp into peptides, aiming for higher efficiency and yields, especially in complex sequences. This includes optimizing coupling reagents and reaction conditions. While standard coupling agents like HATU or HBTU are effective, research is exploring newer generation reagents or combinations that can accelerate the coupling of this compound, particularly when steric hindrance or electronic factors make the reaction sluggish.

Advancements in solid-phase peptide synthesis (SPPS) protocols are also a key focus. This may involve investigating novel solvent systems that improve the solubility of this compound and the growing peptide chain, or exploring greener solvent alternatives to reduce environmental impact. The adoption of flow chemistry for SPPS offers potential benefits in terms of precise control over reaction times, temperatures, and reagent concentrations, which could lead to more reproducible and higher-yielding syntheses of tryptophan-containing peptides. Addressing challenges in scaling up this compound synthesis for industrial production remains a priority, focusing on robust purification methods and minimizing waste.

Expansion of Biochemical and Therapeutic Applications

This includes developing peptides with enhanced stability, bioavailability, and targeted delivery, which can be achieved through strategic incorporation of tryptophan and its derivatives. Potential therapeutic areas are vast, encompassing neurodegenerative diseases (where tryptophan is a precursor to neurotransmitters), oncology (due to tryptophan's role in the tumor microenvironment and the development of cytotoxic peptides), infectious diseases (via antimicrobial peptides), and metabolic disorders. The ability to synthesize peptides with specific tryptophan modifications using advanced this compound chemistry will unlock new avenues for peptide-based therapeutics and diagnostics.

Table 1: Promising Therapeutic Areas for Tryptophan-Containing Peptides

Therapeutic AreaRationale for Tryptophan InclusionExample Peptide Class / Target
Neurodegenerative DiseasesTryptophan's role as a precursor to serotonin (B10506) and melatonin; modulation of peptide-receptor interactions.Neuropeptides, amyloid-beta modulators.
OncologyTryptophan catabolism in the tumor microenvironment; development of peptide-based cytotoxic agents.Tumor-targeting peptides, enzyme inhibitors.
Infectious DiseasesIntrinsic antimicrobial activity, interaction with bacterial membranes, immune modulation.Antimicrobial peptides (AMPs), host defense peptides (HDPs).
Metabolic DisordersInvolvement in hormonal regulation, appetite control, and glucose homeostasis.Gut hormones (e.g., GLP-1 analogs), satiety peptides.
Autoimmune DiseasesModulation of immune responses, anti-inflammatory effects.Immunomodulatory peptides, T-cell epitope mimetics.

Integration with Machine Learning and AI for Predictive Synthesis and Stability

Table 2: AI/ML Applications in this compound Synthesis and Application

Application AreaPredictive TaskData Input ExamplesOutput/Benefit
Coupling OptimizationPredict optimal coupling reagent, solvent, and reaction time.Peptide sequence, known side reactions, historical coupling data, reagent properties.Increased coupling efficiency, reduced side products, higher yields.
Protecting Group DesignPredict efficacy and stability of novel protecting groups.Chemical structure of protecting group, indole ring properties, cleavage conditions.Faster identification of superior protecting groups, reduced side reactions.
Stability PredictionPredict peptide degradation pathways and shelf-life.Peptide sequence, environmental factors (pH, temperature, light), this compound origin.Improved formulation design, enhanced product longevity, reduced batch failures.
Synthesis Route DesignOptimize overall synthetic strategy for complex peptides.Target peptide sequence, available building blocks, desired purity, cost constraints.Streamlined synthesis planning, reduced experimental iterations.

Compound Name List:

this compound

Fmoc (9-fluorenylmethyloxycarbonyl)

OPfp (Pentafluorophenyl ester)

Q & A

Q. What is the role of Fmoc-Trp-OPfp in solid-phase peptide synthesis (SPPS)?

this compound is an activated ester derivative of tryptophan used to facilitate efficient coupling during SPPS. The pentafluorophenyl (OPfp) group enhances reactivity by acting as a leaving group, enabling rapid amide bond formation under mild conditions. Researchers should dissolve it in anhydrous dimethylformamide (DMF) and monitor coupling efficiency via Kaiser or chloranil tests .

Q. How should this compound be stored to prevent decomposition?

Store at 4°C in a desiccated environment to minimize hydrolysis of the activated ester. Long-term exposure to moisture or elevated temperatures (>25°C) leads to degradation, detectable via HPLC as increased free Fmoc-Trp-OH .

Q. What analytical methods are recommended for quality control of this compound?

Use reversed-phase HPLC (C18 column, acetonitrile/water gradient) and mass spectrometry (MS) to verify purity (>95%) and molecular weight (observed m/z: 593.5 [M+H]+). NMR (1H and 19F) confirms structural integrity, particularly the OPfp ester group .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency of this compound in sterically hindered peptide sequences?

Steric hindrance often reduces coupling rates. Strategies include:

  • Increasing reaction time (2–4 hours) or using double couplings.
  • Adding 1-hydroxybenzotriazole (HOBt) as a catalyst.
  • Employing microwave-assisted synthesis (50°C, 20 W) to enhance kinetics. Monitor incomplete couplings via MALDI-TOF MS to detect deletion sequences .

Q. What are the common side reactions when using this compound, and how can they be mitigated?

  • Racemization : Minimize by using low-base conditions (e.g., 2% DIPEA in DMF) and avoiding prolonged exposure to piperidine during Fmoc deprotection.
  • OPfp Hydrolysis : Pre-dry solvents with molecular sieves and limit air exposure.
  • Tryptophan Oxidation : Add 0.1% w/v dithiothreitol (DTT) to the resin wash buffer .

Q. How should researchers address contradictions in reported solubility data for this compound?

Discrepancies arise from batch-to-batch variability in residual solvents or storage conditions. Always:

  • Characterize new batches via Karl Fischer titration for water content.
  • Compare solubility in DMF, dichloromethane (DCM), and N-methyl-2-pyrrolidone (NMP) under inert atmospheres.
  • Report solvent purity grades (e.g., ≥99.8% anhydrous DMF) in methods .

Q. What experimental design considerations are critical for reproducibility in this compound-based syntheses?

  • Standardized Protocols : Document exact equivalents (e.g., 2.5 equivalents of this compound per coupling step).
  • Control Reactions : Include a reference peptide (e.g., Fmoc-Ala-OPfp) to benchmark coupling efficiency.
  • Data Logging : Record ambient humidity, solvent lot numbers, and resin swelling times .

Data Analysis and Contradiction Management

Q. How can researchers distinguish between synthetic byproducts and target peptides in this compound reactions?

Use tandem MS (MS/MS) to fragment ions and identify side products. For example:

  • Deletion Sequences : Missing Trp residues (Δ mass = 204.2 Da).
  • Oxidation Products : +16 Da (tryptophan oxidation to oxindole). Cross-validate with ion mobility spectrometry to separate co-eluting species .

Q. What statistical approaches are appropriate for analyzing coupling efficiency data?

Apply ANOVA to compare efficiency across reaction conditions (e.g., temperature, catalyst use). For small datasets (<10 replicates), use non-parametric tests like Kruskal-Wallis. Report confidence intervals (95%) to account for variability in manual SPPS workflows .

Methodological Best Practices

Q. How should this compound be handled to ensure occupational safety in the lab?

  • Use nitrile gloves and fume hoods to prevent dermal exposure.
  • Avoid inhalation of OPfp-containing dust; employ solvent waste containers with activated charcoal filters.
  • Reference SDS sheets for emergency procedures (e.g., eye irrigation with saline) .

Tables for Key Parameters

Q. Table 1: Stability of this compound Under Different Storage Conditions

ConditionDecomposition Rate (%/month)Detected By
4°C, desiccated<1%HPLC (Rt shift)
25°C, ambient5–8%19F NMR loss
-20°C, sealed0.5%MS ([M+H]+ = 593)

Q. Table 2: Analytical Methods for Quality Control

MethodParametersAcceptance Criteria
HPLCC18, 0.1% TFA, 30–70% ACN/30 minSingle peak (≥95%)
ESI-MSPositive mode, m/z 593.5±0.5 Da tolerance
1H NMR (CDCl3)δ 7.2–7.8 (indole protons)Integral ratio 1:1

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.